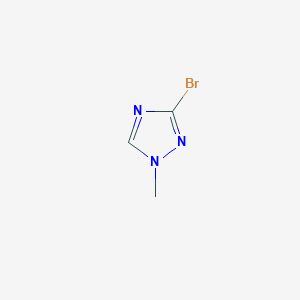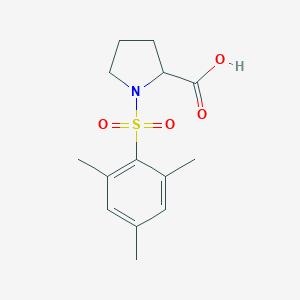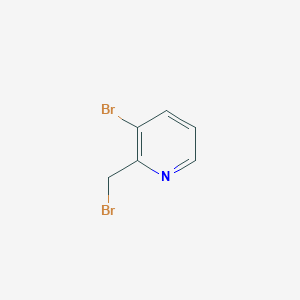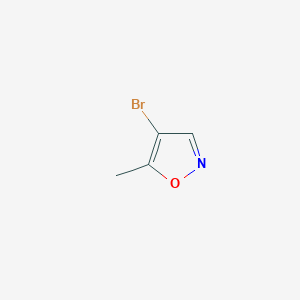
1,2-Bis(2-fluoroethoxy)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(2-fluoroethoxy)-4-methylbenzene, also known as Bis-F, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Bis-F is a colorless liquid that is highly soluble in organic solvents and has a molecular weight of 252.26 g/mol. In
Mécanisme D'action
1,2-Bis(2-fluoroethoxy)-4-methylbenzene exerts its biological activity through the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter in the central nervous system. 1,2-Bis(2-fluoroethoxy)-4-methylbenzene also inhibits the activity of protein tyrosine phosphatase 1B, an enzyme that is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
1,2-Bis(2-fluoroethoxy)-4-methylbenzene has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to have anti-inflammatory and anti-tumor properties, and it has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 1,2-Bis(2-fluoroethoxy)-4-methylbenzene has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Bis(2-fluoroethoxy)-4-methylbenzene has several advantages for use in lab experiments. It is highly soluble in organic solvents, making it easy to work with in various experimental setups. 1,2-Bis(2-fluoroethoxy)-4-methylbenzene is also stable under various conditions, allowing for long-term storage and transportation. However, 1,2-Bis(2-fluoroethoxy)-4-methylbenzene can be toxic in high concentrations, and proper safety precautions must be taken when working with this compound.
Orientations Futures
There are several future directions for research on 1,2-Bis(2-fluoroethoxy)-4-methylbenzene. One area of interest is the development of 1,2-Bis(2-fluoroethoxy)-4-methylbenzene derivatives with improved properties and applications. Another area of interest is the investigation of the mechanism of action of 1,2-Bis(2-fluoroethoxy)-4-methylbenzene and its derivatives, which could lead to the development of new drugs for various diseases. Additionally, the potential use of 1,2-Bis(2-fluoroethoxy)-4-methylbenzene in nanotechnology and materials science is an area of active research.
Méthodes De Synthèse
1,2-Bis(2-fluoroethoxy)-4-methylbenzene can be synthesized through a multi-step process involving the reaction of 4-methylphenol with 2-chloroethyl fluoride to form 1-(4-methylphenoxy)-2-chloroethane. This intermediate is then reacted with potassium fluoride and 2-fluoroethyl iodide to produce 1,2-Bis(2-fluoroethoxy)-4-methylbenzene. The yield of this synthesis method is around 60-70%, and the purity of the final product can be increased through various purification techniques.
Applications De Recherche Scientifique
1,2-Bis(2-fluoroethoxy)-4-methylbenzene has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 1,2-Bis(2-fluoroethoxy)-4-methylbenzene is its use as a building block in the synthesis of various organic compounds. 1,2-Bis(2-fluoroethoxy)-4-methylbenzene can be used to produce various derivatives that have unique properties and applications, such as liquid crystals, polymers, and pharmaceuticals.
Propriétés
Numéro CAS |
132837-23-1 |
|---|---|
Nom du produit |
1,2-Bis(2-fluoroethoxy)-4-methylbenzene |
Formule moléculaire |
C11H14F2O2 |
Poids moléculaire |
216.22 g/mol |
Nom IUPAC |
1,2-bis(2-fluoroethoxy)-4-methylbenzene |
InChI |
InChI=1S/C11H14F2O2/c1-9-2-3-10(14-6-4-12)11(8-9)15-7-5-13/h2-3,8H,4-7H2,1H3 |
Clé InChI |
ISYSRHODNVDBKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCCF)OCCF |
SMILES canonique |
CC1=CC(=C(C=C1)OCCF)OCCF |
Synonymes |
1,2-BIS(2-FLUOROETHOXY)-4-METHYL-BENZENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B152538.png)

![3-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B152541.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)
![3-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B152543.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)



![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)


